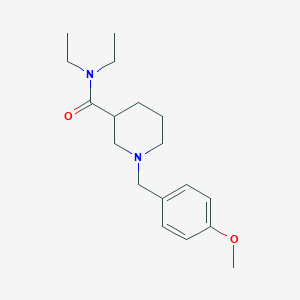![molecular formula C25H32N2O7S B4948328 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4948328.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate, also known as MSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSP is a piperazine derivative that has a unique chemical structure, making it an interesting target for researchers in various fields. In
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of this compound to the sigma-1 receptor can alter its conformation and activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to have analgesic, anxiolytic, and antidepressant effects, as well as neuroprotective properties. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It is also relatively easy to synthesize and has good stability in solution. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate. One area of interest is the development of new drugs that target the sigma-1 receptor using this compound as a lead compound. Another area of interest is the exploration of the potential therapeutic effects of this compound in various disease models, including neurodegenerative diseases and cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and high potency make it an interesting target for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate involves the reaction of 4-phenylcyclohexanone with piperazine and 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis method has been optimized and improved over the years, resulting in high yields of this compound with good purity.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. The binding of this compound to the sigma-1 receptor can modulate its activity, leading to potential therapeutic effects.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S.C2H2O4/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-6,11-14,20-21H,7-10,15-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYXAFQQYSMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)

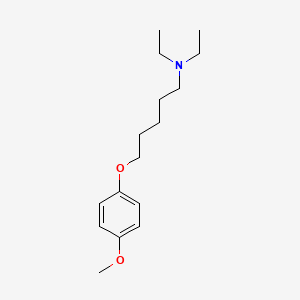

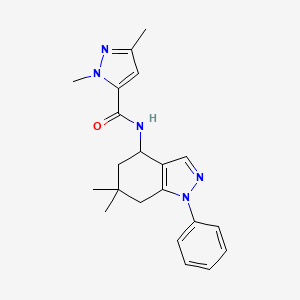
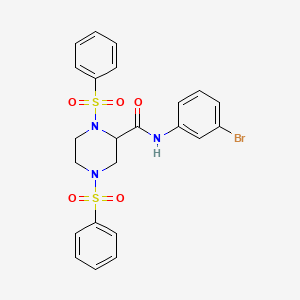
![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
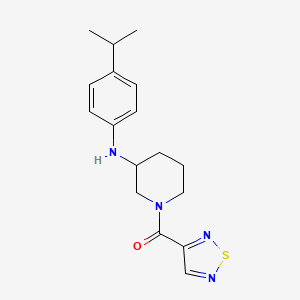
![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
